Serum Accumulation: MK-7 vs. MK-4 Head-to-Head Bioavailability Trial
In a direct head-to-head comparison in healthy women, consecutive administration of 60 μg MK-7 (92 nmol) for 7 days produced significant serum accumulation, whereas identical dosing with MK-4 (60 μg; 135 nmol) failed to increase serum MK-4 levels above baseline at any time point [1]. Single-dose administration of 420 μg MK-7 (647 nmol) achieved a measurable peak serum concentration at 6 hours and remained detectable for at least 48 hours; by contrast, an equivalent 420 μg dose of MK-4 (945 nmol) was completely undetectable in serum of all subjects at all time points [1].
| Evidence Dimension | Serum accumulation following repeated oral dosing |
|---|---|
| Target Compound Data | Serum MK-7 levels significantly increased in all subjects after 7-day consecutive administration of 60 μg/day |
| Comparator Or Baseline | MK-4 (60 μg/day; 135 nmol) produced no detectable increase in serum MK-4 levels |
| Quantified Difference | MK-7: measurable serum accumulation; MK-4: undetectable serum levels |
| Conditions | Healthy Japanese women; 7-day consecutive oral administration; nutritional dose (60 μg/day) |
Why This Matters
This evidence directly informs procurement decisions: MK-4 cannot substitute for MK-7 in any study design requiring sustained systemic exposure or measurable serum biomarkers, as MK-4 fails to accumulate even with repeated dosing.
- [1] Sato T, Schurgers LJ, Uenishi K. Comparison of menaquinone-4 and menaquinone-7 bioavailability in healthy women. Nutr J. 2012 Nov 12;11:93. doi: 10.1186/1475-2891-11-93 View Source
